molecular formula C13H17NO2S B515077 2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol

Cat. No.: B515077
M. Wt: 251.35g/mol
InChI Key: OITQNBLXSYVVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield various substituted benzothiophene derivatives .

Scientific Research Applications

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability

Mechanism of Action

The mechanism of action of 2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar benzothiophene core and have applications in antimicrobial and antitumor research.

  • Benzothieno3,2-bbenzothiophene-based dyes : These compounds are used in high-mobility organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .

Uniqueness

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35g/mol

IUPAC Name

2-[1-benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H17NO2S/c15-7-5-14(6-8-16)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2

InChI Key

OITQNBLXSYVVRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.